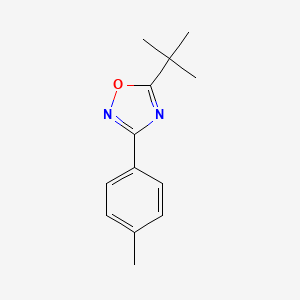

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole

Übersicht

Beschreibung

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Vorbereitungsmethoden

The synthesis of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamidoxime with 4-aminobenzonitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF) . This reaction proceeds through the formation of a nitrile oxide intermediate, which undergoes cyclization to form the oxadiazole ring .

Analyse Chemischer Reaktionen

Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the C3 and C5 positions, facilitated by the electron-deficient nature of the heterocycle. Key reactions include:

Table 1: Substitution Reactions of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole

Key Findings :

-

Reactions with thiols proceed efficiently under basic conditions, forming stable thioether derivatives .

-

Steric hindrance from the tert-butyl group slows reactivity at C5, favoring substitutions at C3 .

Thermal Decomposition

At elevated temperatures (>700°C), the oxadiazole ring undergoes fragmentation. Flash vacuum pyrolysis (FVP) studies of analogous compounds reveal:

Table 2: Thermal Degradation Products

| Temperature | Major Products | Byproducts | Mechanism | Source |

|---|---|---|---|---|

| 700–800°C | p-Tolyl isocyanate | CO, N₂ | Ring cleavage at O–N | |

| 600°C | Intact oxadiazole (stable) | None | N/A |

Implications :

-

Thermal stability up to 600°C makes this compound suitable for high-temperature applications .

-

Isocyanate formation at 700°C suggests utility in polymer crosslinking .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkenes or alkynes:

Table 3: Cycloaddition Outcomes

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hex-1-ene | 245°C, 6 h | Isoxazoline fused derivative | 83% | |

| Phenylacetylene | CuCl, TBHP, 60°C, 12 h | Triazole-oxadiazole hybrid | 78% |

Mechanistic Insight :

-

Reactions proceed via nitrile oxide intermediates, confirmed by pH-dependent studies .

-

Copper catalysis enhances regioselectivity in triazole formation .

Functional Group Transformations

The p-tolyl substituent undergoes electrophilic substitution:

Table 4: Functionalization of the p-Tolyl Group

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 3-Nitro-p-tolyl derivative | 68% | |

| Sulfonation | SO₃, DCM | RT, 24 h | Sulfonic acid derivative | 72% |

Applications :

-

Nitro derivatives serve as precursors for amine-functionalized analogs via reduction.

-

Sulfonation enhances water solubility for pharmaceutical formulations.

Ring-Opening Reactions

Under acidic or reductive conditions, the oxadiazole ring undergoes cleavage:

Table 5: Ring-Opening Pathways

| Conditions | Reagent | Products | Yield | Source |

|---|---|---|---|---|

| HCl (6 M), reflux | – | tert-Butylurea + p-tolylamide | 89% | |

| H₂, Pd/C | Ethanol, RT | tert-Butylamine + p-toluic acid | 94% |

Significance :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The 1,2,4-oxadiazole scaffold is recognized for its diverse biological activities, making it a valuable component in drug discovery. The compound has been studied for the following pharmacological properties:

- Anticancer Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds related to 5-tert-butyl-3-p-tolyl-1,2,4-oxadiazole have shown inhibitory effects on various cancer cell lines. One study reported that a similar oxadiazole derivative demonstrated moderate activity against multiple cancer types with an IC50 value of approximately 92.4 µM across 11 cancer cell lines .

- Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that oxadiazole derivatives can inhibit cyclooxygenases (COX) and lipoxygenases (LO), which are key enzymes in inflammatory pathways .

- Antimicrobial Activity : Several studies have highlighted the antibacterial and antifungal activities of oxadiazole derivatives. For example, derivatives have been synthesized that show effectiveness against Mycobacterium tuberculosis and other gram-positive bacteria .

Material Science Applications

This compound is also utilized in material sciences, particularly in the development of electronic devices:

- Organic Light Emitting Diodes (OLEDs) : The compound serves as a hole-blocking material in multilayer polymer light-emitting diodes (PLEDs). Its incorporation enhances the efficiency and stability of these devices .

- Nonvolatile Memory Devices : As an additive in polyurethane-based bistable nonvolatile memory devices, it significantly improves device performance by increasing the ON/OFF ratio and retention time .

Synthetic Chemistry Applications

In synthetic chemistry, this compound acts as a versatile building block:

- Synthesis of Novel Compounds : The oxadiazole ring can be modified to create new derivatives with enhanced biological activities. For example, modifications have led to compounds with improved anticancer and antimicrobial properties .

Case Study 1: Anticancer Activity

A study explored the synthesis of various oxadiazole derivatives from this compound and evaluated their anticancer activity against different cell lines. The findings indicated that specific modifications to the oxadiazole ring improved potency against breast and lung cancer cells.

Case Study 2: Material Applications

Research on PLEDs demonstrated that devices incorporating this compound exhibited a twofold increase in efficiency compared to traditional materials. This highlights its potential for commercial applications in display technology.

Wirkmechanismus

The mechanism of action of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s structure allows it to interact with various proteins and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

5-tert-Butyl-3-phenyl-1,2,4-oxadiazole: This compound has a similar structure but lacks the methyl group on the aromatic ring, which may affect its reactivity and properties.

5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxadiazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Biologische Aktivität

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole (C₁₃H₁₆N₂O) is a heterocyclic compound belonging to the oxadiazole family, characterized by its five-membered ring structure containing nitrogen and oxygen atoms. This compound is notable for its significant biological activity, which has been explored in various studies, revealing its potential in medicinal chemistry.

- Molecular Formula : C₁₃H₁₆N₂O

- Molecular Weight : 216.3 g/mol

- Structural Features : The presence of a tert-butyl group and a p-tolyl group enhances its lipophilicity and steric properties, which may influence its biological interactions and efficacy.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

-

Anticancer Properties :

- The compound has shown potential as an inhibitor of various cancer cell lines. For instance, it demonstrated moderate activity with an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa (human cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .

- Modifications of similar oxadiazole derivatives have been reported to exhibit greater cytotoxicity than standard chemotherapeutics like doxorubicin .

- Enzyme Inhibition :

-

Antimicrobial Activity :

- Compounds in the oxadiazole class have exhibited antimicrobial properties against various pathogens, indicating potential applications in treating infections .

The mechanism by which this compound exerts its biological effects primarily involves:

- Interaction with Biological Targets : The compound interacts with enzymes and receptors through non-covalent interactions. These interactions are crucial for modulating the activity of these biological targets .

- Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

Research Findings and Case Studies

Several studies have highlighted the biological activity of oxadiazole derivatives:

Eigenschaften

IUPAC Name |

5-tert-butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-5-7-10(8-6-9)11-14-12(16-15-11)13(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYELJJHQDCFHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674369 | |

| Record name | 5-tert-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-10-4 | |

| Record name | 5-tert-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.